![molecular formula C23H24N4O3S B2776927 N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide CAS No. 1112374-96-5](/img/structure/B2776927.png)
N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide
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Overview
Description
The compound contains several functional groups including a benzofuran, a methoxy group, a methyl group, and an oxadiazole. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The methoxy group (-OCH3) and methyl group (-CH3) are common in organic chemistry, with the former being a good leaving group and the latter being an alkyl group . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and oxadiazole rings likely contribute to the rigidity of the molecule, while the methoxy and methyl groups could influence its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzofuran derivatives are known to undergo a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
An NMR Study of A Novel 1,3,4-Oxadiazole Derivative : This study involves the synthesis and detailed NMR characterization of a novel compound related to the one , highlighting the utility of NMR techniques in determining the structure and tautomeric ratios of novel oxadiazole derivatives Li Ying-jun, 2012.
Biological Activities
Antimicrobial and Antitumor Activities : A series of oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Compounds bearing the oxadiazole ring and substituted moieties exhibited significant inhibitory activity against tumor cell lines, suggesting their potential as chemotherapeutic agents B. Kaya et al., 2017.
Anti-inflammatory Activity : Novel acetamide derivatives with anti-inflammatory properties were synthesized, indicating the potential of oxadiazole derivatives in developing anti-inflammatory agents K. Sunder & Jayapal Maleraju, 2013.
Chemical Properties and Reactions
Crystal Structure Analysis : Studies on similar compounds reveal insights into the crystal structure and molecular interactions, showcasing the diverse chemical behaviors and potential for designing more complex molecules Huabing Wang et al., 2005.
Synthesis of Antibacterial Agents : Research on the synthesis of oxadiazole and acetamide derivatives highlights their significant antibacterial activity, demonstrating the role of these compounds in developing new antimicrobial agents K. Ramalingam et al., 2019.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-5-14-8-6-7-9-17(14)24-19(28)13-31-23-25-20-16-12-15(30-4)10-11-18(16)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRNPRHEXKPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
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